molecular formula C22H28O3 B1259030 Gaudichaudianic acid, (-rac)

Gaudichaudianic acid, (-rac)

Cat. No.: B1259030
M. Wt: 340.5 g/mol
InChI Key: TXHBNVYFCZMCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gaudichaudianic acid, (-rac) is a 1-benzopyran. It has a role as a metabolite.

Scientific Research Applications

  • Trypanocidal Activity : Gaudichaudianic acid exhibits potent trypanocidal activity against Trypanosoma cruzi, particularly its (+)-enantiomer. Interestingly, when the enantiomers are mixed, they show a synergistic effect, with the racemic mixture being most active (Batista et al., 2011).

  • Biosynthetic Origins : The biosynthesis of gaudichaudianic acid in Piper gaudichaudianum involves both mevalonic acid and 2-C-methyl-D-erythritol-4-phosphate pathways, contributing to the formation of its dimethylallyl- and geranyl-derived moieties (Lopes et al., 2007).

  • Chemical Variability : Gaudichaudianic acid shows significant chemical variability in different parts of the Piper gaudichaudianum plant, varying in concentration between seedlings and adult plants (Gaia et al., 2014).

  • Antifungal Activity : This compound has been identified as a major secondary metabolite in several Piper species, including Piper gaudichaudianum, and shows significant antifungal activity against Cladosporium cladosporioides and C. sphaerospermum (Lago et al., 2004).

  • Antimicrobial Synergism : Extracts from Piper gaudichaudianum, containing gaudichaudianic acid, demonstrate antimicrobial activity and can synergize with different antibiotics, showing potential for use in treating bacterial infections (Puhl et al., 2011).

  • Molecular Modeling in Research : Although not directly related to gaudichaudianic acid, the GAUDI software framework, used in high-energy physics data processing, exemplifies the importance of advanced computational tools in contemporary scientific research (Barrand et al., 2001).

Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

2-methyl-8-(3-methylbut-2-enyl)-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid

InChI

InChI=1S/C22H28O3/c1-15(2)7-6-11-22(5)12-10-18-14-19(21(23)24)13-17(20(18)25-22)9-8-16(3)4/h7-8,10,12-14H,6,9,11H2,1-5H3,(H,23,24)

InChI Key

TXHBNVYFCZMCPB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C)C

Synonyms

gaudichaudianic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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